Diethanolamine lauryl sulfate
Overview
Description
Diethanolamine lauryl sulfate is an organic compound with the molecular formula C16H37NO6S. It is a surfactant commonly used in personal care products such as shampoos, soaps, and detergents due to its ability to create foam and emulsify oils. This compound is derived from diethanolamine and lauryl sulfate, combining the properties of both to enhance its effectiveness in various applications.
Mechanism of Action
Target of Action
Diethanolamine lauryl sulfate primarily targets the surface of substances . It is used in various products due to its ability to function as a surfactant, emulsifying agent, viscosity-increasing agent, hair or skin conditioning agent, foam booster, and antistatic agent .
Mode of Action
As a surfactant, this compound reduces the surface tension of substances, allowing for easier spreading and mixing . It achieves this by migrating to the surface of liquids, where its alignment and aggregation with other molecules of the same kind lowers the surface tension .
Biochemical Pathways
It’s known that diethanolamine can react with fatty acids to form ethanolamides . It can also react with sulfuric acid to produce sulfates, and under anhydrous conditions, it may react with carbon dioxide to form carbamates .
Pharmacokinetics
It’s known that diethanolamine and its salts are safe for use when formulated to be nonirritating .
Result of Action
The primary result of this compound’s action is its ability to function as a surfactant, emulsifying agent, viscosity-increasing agent, hair or skin conditioning agent, foam booster, and antistatic agent . This makes it a versatile ingredient in a variety of products, particularly in cosmetics .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, at temperatures of 140°C to 160°C, diethanolamine will react with fatty acids to form ethanolamides . Furthermore, the safety of diethanolamine and its salts has been assessed in the context of their use in cosmetics, where they are typically used in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethanolamine lauryl sulfate is synthesized through the reaction of diethanolamine with lauryl sulfate. The process typically involves the following steps:
Reaction of Diethanolamine with Lauryl Alcohol: Lauryl alcohol is first reacted with sulfur trioxide to produce lauryl sulfate.
Neutralization: The lauryl sulfate is then neutralized with diethanolamine to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors where precise control of temperature and pH is maintained to optimize the reaction conditions. The final product is then purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Diethanolamine lauryl sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Sulfonic Acids: From oxidation.
Alcohols: From reduction.
Amines: From substitution reactions.
Scientific Research Applications
Diethanolamine lauryl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Utilized in formulations for topical medications due to its emulsifying properties.
Industry: Widely used in the production of personal care products, cleaning agents, and industrial detergents.
Comparison with Similar Compounds
Sodium Lauryl Sulfate: Another common surfactant with similar properties but different ionic nature.
Triethanolamine Lauryl Sulfate: Similar in structure but with an additional ethanolamine group.
Cocamide DEA: Derived from coconut oil and diethanolamine, used as a foaming agent.
Uniqueness: Diethanolamine lauryl sulfate is unique due to its combination of diethanolamine and lauryl sulfate, providing both emulsifying and foaming properties. Its ability to form stable emulsions and its mildness compared to other surfactants make it a preferred choice in personal care products.
Properties
IUPAC Name |
dodecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVZQXYWACUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S.C4H11NO2, C16H37NO6S | |
Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |
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URL | https://cameochemicals.noaa.gov/chemical/8600 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883332 | |
Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |
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Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [diethanolamine salt] appears as clear to pale-yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999), Clear pale yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8600 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethanolamine lauryl sulfate | |
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Density |
1.01 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8600 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Color/Form |
CLEAR, PALE YELLOW LIQUID /SOLN/ | |
CAS No. |
143-00-0 | |
Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8600 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethanolamine lauryl sulfate | |
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Record name | Diethanolamine lauryl sulfate | |
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Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |
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Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |
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Record name | Bis(2-hydroxyethyl)ammonium decyl sulphate | |
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Record name | DIETHANOLAMINE LAURYL SULFATE | |
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Record name | DIETHANOLAMINE LAURYL SULFATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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